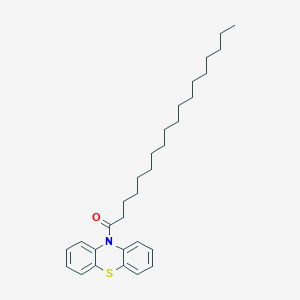
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine is a chemical compound known for its unique structure and properties It features a quinoline ring substituted with a methoxy group at the 6-position and a decane-1,10-diamine chain attached at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Methoxyquinolin-8-yl)decane-1,10-diamine typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Attachment of the Decane-1,10-diamine Chain: The final step involves the nucleophilic substitution of the 8-position of the quinoline ring with decane-1,10-diamine under basic conditions.
Industrial Production Methods
Industrial production of N1-(6-Methoxyquinolin-8-yl)decane-1,10-diamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its quinoline structure.
Medicine: Explored for its potential therapeutic effects in treating diseases like malaria and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N1-(6-Methoxyquinolin-8-yl)decane-1,10-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, interfering with their normal function.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways and cell death.
Comparison with Similar Compounds
Similar Compounds
N~1~-(6-Methoxyquinolin-8-yl)pentane-1,3-diamine: Similar structure but with a shorter alkyl chain.
Primaquine: An antimalarial drug with a similar quinoline structure but different substituents.
Uniqueness
N~1~-(6-Methoxyquinolin-8-yl)decane-1,10-diamine is unique due to its longer alkyl chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs.
Properties
CAS No. |
6286-95-9 |
|---|---|
Molecular Formula |
C20H31N3O |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
N'-(6-methoxyquinolin-8-yl)decane-1,10-diamine |
InChI |
InChI=1S/C20H31N3O/c1-24-18-15-17-11-10-14-23-20(17)19(16-18)22-13-9-7-5-3-2-4-6-8-12-21/h10-11,14-16,22H,2-9,12-13,21H2,1H3 |
InChI Key |
YBARINVHVQOQBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)NCCCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)](/img/structure/B14724851.png)
![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)
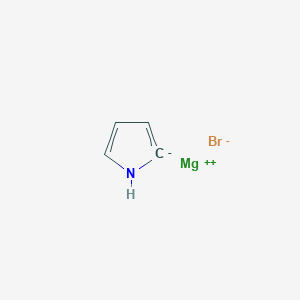
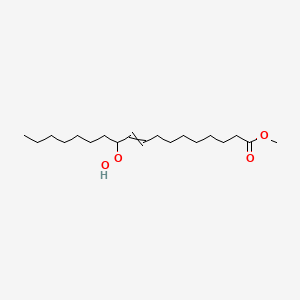
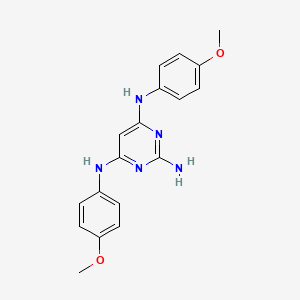
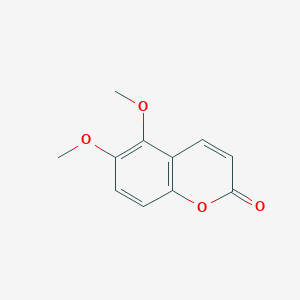
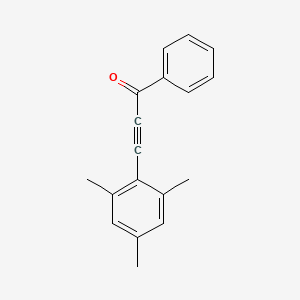
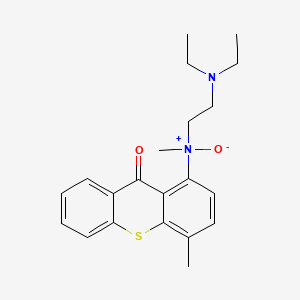

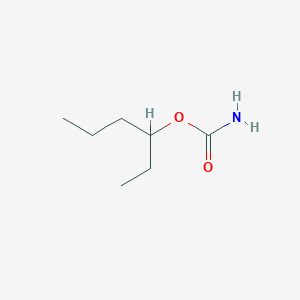
![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)
![N-[1-[1-[(4-fluorophenyl)carbamoylmethyl]benzoimidazol-2-yl]ethyl]benzamide](/img/structure/B14724909.png)
